1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Description
1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluoro-methylphenyl group and a methyl-triazolyl group, making it a molecule of significant structural complexity and potential utility.
Properties
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5/c1-12-9-14(3-4-15(12)17)10-21-5-7-22(8-6-21)11-16-18-13(2)19-20-16/h3-4,9H,5-8,10-11H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRKVKQSZBJNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=NNC(=N3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperazine core: Starting with piperazine, the core structure is prepared through standard amination reactions.
Substitution with fluoro-methylphenyl group: The piperazine is then reacted with 4-fluoro-3-methylbenzyl chloride under basic conditions to introduce the fluoro-methylphenyl group.
Introduction of the triazolyl group: Finally, the compound is reacted with 5-methyl-1H-1,2,4-triazole in the presence of a suitable catalyst to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Use of continuous flow reactors: To enhance reaction efficiency and control.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: Including crystallization, distillation, or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the fully reduced piperazine derivative.
Substitution: Introduction of various nucleophiles at the substituted positions.
Scientific Research Applications
1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include:
Receptors: Such as G-protein coupled receptors (GPCRs).
Enzymes: Involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chloro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
- 1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-ethyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Uniqueness
1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
